3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide
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Overview
Description
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoloquinazoline and oxadiazole moieties, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindoloquinazoline core, followed by the introduction of the oxadiazole moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Its properties make it suitable for use in material science, including the development of advanced polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as apoptosis or proliferation. Detailed studies are conducted to elucidate these mechanisms and identify the compound’s molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3,20-Dioxo-5-alpha-pregnane-6-beta,11-alpha-diyl diacetate
- 3,3’-Diethylthiadicarbocyanine iodide
- Propyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate
Uniqueness
Compared to similar compounds, 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide stands out due to its unique combination of isoindoloquinazoline and oxadiazole moieties
Properties
Molecular Formula |
C23H21N5O4 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C23H21N5O4/c1-14-25-20(32-26-14)10-12-24-19(29)11-13-27-21-15-6-2-3-7-16(15)23(31)28(21)18-9-5-4-8-17(18)22(27)30/h2-9,21H,10-13H2,1H3,(H,24,29) |
InChI Key |
MJEHBWYVOLBQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CCNC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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